molecular formula C11H23NO2S B13481120 4-(Tert-butyl)cycloheptane-1-sulfonamide

4-(Tert-butyl)cycloheptane-1-sulfonamide

Cat. No.: B13481120
M. Wt: 233.37 g/mol
InChI Key: PIVXYKZLLYPJRV-UHFFFAOYSA-N
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Description

4-(Tert-butyl)cycloheptane-1-sulfonamide is a sulfonamide derivative characterized by a seven-membered cycloheptane ring substituted with a tert-butyl group at the 4-position and a sulfonamide functional group at the 1-position.

Properties

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

4-tert-butylcycloheptane-1-sulfonamide

InChI

InChI=1S/C11H23NO2S/c1-11(2,3)9-5-4-6-10(8-7-9)15(12,13)14/h9-10H,4-8H2,1-3H3,(H2,12,13,14)

InChI Key

PIVXYKZLLYPJRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(CC1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)cycloheptane-1-sulfonamide typically involves the reaction of cycloheptane derivatives with sulfonamide reagents. One common method is the sulfonation of 4-(tert-butyl)cycloheptane using sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group facilitates nucleophilic displacement at the sulfur center. In related sulfonamide systems, steric effects from substituents significantly influence reaction kinetics:

Reaction TypeSubstituent Effect (4-position)Rate Constant ImpactMechanism Insights
Ethoxy-exchange (diethyl esters)tert-butyl or methylNo significant change Steric shielding reduces attack
Benzyl bromide displacementtert-butylDoubles reaction rate Enhanced transition-state stabilization

For 4-(tert-butyl)cycloheptane-1-sulfonamide, the bulky tert-butyl group likely hinders axial approaches to the sulfonamide but stabilizes transition states through hyperconjugation in planar intermediates .

Acid-Base and Coordination Chemistry

The sulfonamide group (pKa ~10–12) participates in proton transfer and metal coordination:

  • Protonation : Occurs preferentially at the sulfonamide nitrogen, forming a resonance-stabilized ammonium species.

  • Metal Complexation : Acts as a bidentate ligand via sulfonyl oxygen and nitrogen lone pairs. Studies on analogous sulfonamides demonstrate chelation with transition metals (e.g., Pd, Cu), enabling catalytic applications .

Sulfur-Centered Reactivity

The sulfonamide sulfur engages in bond-forming/breaking processes:

  • Oxidation : Under strong oxidizing conditions (e.g., mCPBA), sulfonamide sulfur can oxidize to sulfonic acid derivatives.

  • Reduction : Lithium aluminum hydride reduces sulfonamides to thiols, though the tert-butyl group may impede reduction kinetics .

Cycloheptane Ring Participation

The seven-membered ring introduces unique torsional strain and conformational flexibility:

  • Ring-Opening Reactions : Acidic or basic conditions may cleave the cycloheptane ring. For example, treatment with H2SO4 generates sulfonic acid derivatives via ring contraction.

  • C-H Functionalization : Steric protection from the tert-butyl group directs electrophilic substitution to less hindered positions (e.g., C3 or C5) .

Comparative Reactivity Table

Key differences between this compound and related compounds:

CompoundReactivity Profiletert-butyl Influence
Cycloheptane-1-sulfonamideHigher ring strain → faster ring-openingN/A
4-Methylcyclohexane-sulfonamideReduced steric hindrance → higher nucleophilicityLess transition-state stabilization
4-tert-ButylbenzenesulfonamideAromatic stabilization → slower oxidationSimilar steric effects

Mechanistic Insights from Sulfur Chemistry

Recent advances in sulfur(IV) reactivity elucidate potential pathways for this compound :

  • Pummerer-Type Rearrangements : Sulfonamide activation via trifluoroacetic anhydride generates electrophilic intermediates for C–O or C–N bond formation.

  • Thionium Ion Formation : Acidic conditions promote thionium intermediates, enabling electrophilic aromatic substitution.

Scientific Research Applications

4-(Tert-butyl)cycloheptane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)cycloheptane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

  • Core Ring : Benzene (six-membered aromatic ring) vs. cycloheptane (seven-membered aliphatic ring). The aromaticity of benzene confers rigidity and planarity, whereas cycloheptane exhibits puckered conformations and increased steric bulk.

Physicochemical and Functional Differences :

  • Solubility : The aliphatic cycloheptane ring may enhance lipophilicity compared to the aromatic benzene analog, affecting membrane permeability and bioavailability.
  • Applications: 4-(tert-butyl)benzene-1-sulfonamide (CAS 6292-59-7) is documented as a pharmaceutical intermediate, notably as "Bosentan Related Compound E" in drug synthesis . The cycloheptane variant’s larger ring may alter binding kinetics in biological targets, necessitating further investigation.

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

Structural Differences :

  • Heterocyclic Motif : Incorporates a pyrazole ring with a 4-chlorophenyl substituent, absent in the cycloheptane compound. This heterocycle is common in bioactive molecules (e.g., COX-2 inhibitors like Celecoxib).
  • Electronic Effects : The electron-withdrawing chlorine atom and pyrazole nitrogen atoms enhance polarity and hydrogen-bonding capacity compared to the purely aliphatic cycloheptane derivative.

Functional Implications :

  • Biological Activity : The pyrazole-containing compound (C₁₆H₁₄ClN₃O₂S) may target enzymes or receptors via heterocyclic interactions, whereas the cycloheptane derivative’s activity likely hinges on steric and hydrophobic effects .
  • Synthesis Complexity : The multi-step synthesis involving pyrazole formation contrasts with the simpler sulfonation/amidation route expected for the cycloheptane analog.

4-(tert-butyl)-N-isopropylbenzenesulfonamide

Structural Differences :

  • Sulfonamide Substitution: Features an N-isopropyl group vs. the unsubstituted sulfonamide (-SO₂NH₂) in the cycloheptane compound.

Data Table: Comparative Analysis

Compound Molecular Formula CAS Number Core Ring Key Substituents Notable Applications
4-(Tert-butyl)cycloheptane-1-sulfonamide C₁₁H₂₁NO₂S Not Provided Cycloheptane tert-butyl, sulfonamide Research intermediate (inferred)
4-(tert-butyl)benzene-1-sulfonamide C₁₀H₁₅NO₂S 6292-59-7 Benzene tert-butyl, sulfonamide Bosentan synthesis intermediate
4-[5-(4-Cl-phenyl)-3-Me-pyrazole]-benzenesulfonamide C₁₆H₁₄ClN₃O₂S Not Provided Benzene + pyrazole 4-Cl-phenyl, 3-Me-pyrazole, sulfonamide Bioactive molecule (e.g., enzyme inhibition)
4-(tert-butyl)-N-isopropylbenzenesulfonamide C₁₃H₂₁NO₂S 5636-16-8 Benzene tert-butyl, N-isopropyl sulfonamide Chemical intermediate

Research Findings and Implications

  • Synthetic Methodologies : The pyrazole-containing sulfonamide () employs advanced crystallographic software (APEX2, SAINT) for structural validation, suggesting that similar techniques could elucidate the cycloheptane derivative’s conformation .
  • Pharmaceutical Relevance : The benzene analog’s role in Bosentan synthesis () highlights sulfonamides’ versatility in drug development. The cycloheptane variant’s larger ring may optimize steric interactions in drug-receptor binding .
  • Safety and Handling : underscores the need for rigorous safety protocols during sulfonamide handling, a consideration applicable to all analogs .

Biological Activity

4-(Tert-butyl)cycloheptane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H23NO2SC_{11}H_{23}NO_2S. The compound features a cycloheptane ring substituted with a tert-butyl group and a sulfonamide moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), leading to inhibition of bacterial folate synthesis by competing with PABA for the active site of dihydropteroate synthase (DHPS) in bacteria . This mechanism underlies the antibacterial properties observed in various sulfonamide derivatives.

Antibacterial Activity

This compound has shown promising antibacterial activity. In studies, it was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited significant bacteriostatic effects against Bacillus subtilis and Staphylococcus aureus , with moderate activity against Escherichia coli .

Antifungal and Antiparasitic Activity

Preliminary investigations indicate potential antifungal properties, although specific data on antifungal efficacy remains limited. Additionally, compounds within the same class have been assessed for activity against Trypanosoma cruzi , the causative agent of Chagas disease, suggesting that this compound may also possess antiparasitic properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cycloheptane ring and the sulfonamide group can significantly affect the biological activity. For instance:

  • Substituents on the cycloheptane ring : The presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Sulfonamide moiety : Variations in the sulfonamide structure can influence binding affinity to target enzymes like DHPS, thus modulating antibacterial potency .

Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. Results indicated an IC50 value of approximately 25 µM against Bacillus subtilis , demonstrating significant inhibition compared to control compounds .

Study 2: Inhibition of DUBs

A related study explored the compound's potential as a selective inhibitor of deubiquitinases (DUBs). The results showed that certain derivatives exhibited selective inhibition profiles, highlighting the versatility of sulfonamides in targeting multiple biological pathways .

Q & A

Q. How can researchers optimize the synthesis of 4-(tert-butyl)cycloheptane-1-sulfonamide using statistical experimental design?

Methodological Answer: Statistical design of experiments (DoE) is critical for optimizing reaction conditions. Key factors include temperature, catalyst loading, solvent polarity, and reaction time. A fractional factorial design can reduce the number of trials while identifying interactions between variables. For example:

FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst (mol%)0.52.0
SolventTHFDMF

Response surface methodology (RSM) can then refine optimal conditions . Computational tools like quantum chemical calculations (e.g., density functional theory) may predict activation barriers, guiding experimental prioritization .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-modal approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with the tert-butyl group appearing as a singlet (~1.3 ppm) and sulfonamide protons as broad peaks (~5-7 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+^+ at m/z 275.15).
  • X-ray Crystallography : Resolves conformational details of the cycloheptane ring and sulfonamide orientation .
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350-1150 cm1^{-1}) .

Q. How can solubility challenges be addressed during purification?

Methodological Answer: The compound’s hydrophobicity (due to the tert-butyl group) necessitates solvent screening. A phase-solubility diagram using solvents like ethyl acetate/hexane mixtures or methanol/water gradients can identify optimal recrystallization conditions. Column chromatography with silica gel and a gradient elution (e.g., 10–50% ethyl acetate in hexane) improves separation efficiency .

Advanced Research Questions

Q. How can computational methods improve regioselectivity in derivatization reactions of this compound?

Methodological Answer: Reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and intermediates for sulfonamide functionalization. For example, sulfonyl chloride formation can be modeled to assess steric effects from the cycloheptane ring. Machine learning platforms (e.g., Chemprop) may prioritize reaction conditions favoring N- vs. O-functionalization based on steric/electronic parameters .

Q. How should researchers reconcile contradictions between computational predictions and experimental yields?

Methodological Answer: Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. A stepwise approach includes:

Benchmarking : Validate computational models against known analogs (e.g., benzene sulfonamides).

Microkinetic Modeling : Incorporate solvent polarity and diffusion rates into simulations.

In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust models iteratively .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) with fluorescence-based activity probes.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 35^{35}S) or use fluorescent tags to quantify membrane permeability.
  • Structure-Activity Relationship (SAR) : Systematically modify the cycloheptane ring size or sulfonamide substituents and correlate with bioactivity data .

Q. How can the compound’s stability under extreme pH or temperature be systematically tested?

Methodological Answer: Design accelerated stability studies using:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (24h, 60°C) and analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers at varying temperatures .

Q. What methodologies address regioselectivity challenges in synthesizing cycloheptane-sulfonamide hybrids?

Methodological Answer:

  • Steric Maps : Generate 3D steric hindrance profiles (e.g., using Molecular Operating Environment) to predict reactive sites.
  • Directing Groups : Introduce temporary groups (e.g., boronate esters) to steer sulfonamide formation away from hindered positions.
  • Cross-Coupling Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2/XPhos) for Suzuki-Miyaura reactions on functionalized cycloheptane scaffolds .

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